Secnidazole

Vue d'ensemble

Description

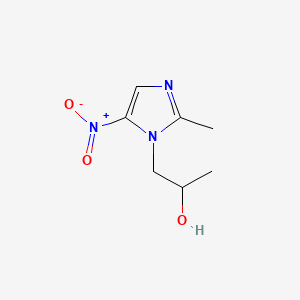

Le sécnidazole est un agent antimicrobien de deuxième génération de la famille des 5-nitroimidazoles. Il est structurellement apparenté à d'autres 5-nitroimidazoles, tels que le métronidazole et le tinidazole. Le sécnidazole est principalement utilisé pour traiter la vaginose bactérienne et la trichomonase. Il a une meilleure absorption orale et une demi-vie d'élimination terminale plus longue que les autres médicaments de sa classe .

Mécanisme D'action

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent . It is used to treat bacterial vaginosis and is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa .

Target of Action

This compound targets anaerobic Gram-positive and Gram-negative bacteria, as well as protozoa . These microorganisms are responsible for various infections, including bacterial vaginosis and trichomoniasis .

Mode of Action

This compound enters the bacterial or parasitic cell as an inactive prodrug . Once inside, it is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion is believed to interfere with the DNA synthesis of susceptible isolates , thereby damaging and killing the target pathogen .

Biochemical Pathways

It is known that the radical anions formed by the activation of this compound interfere with the dna synthesis of the bacteria or parasites . This disruption of DNA synthesis inhibits the growth and proliferation of the microorganisms, leading to their death .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration . It has a distribution volume of approximately 42 L . The drug is metabolized in the liver via the CYP-450 system, with less than 1% conversion to metabolites . It has a prolonged half-life of approximately 17 hours , which is longer than other drugs in its class . About 15% of the drug is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the effective treatment of infections caused by the targeted microorganisms. Clinical or parasitological cure rates of 80 to 100% are achieved after treatment with a single dose of this compound . It is particularly effective in the treatment of bacterial vaginosis and trichomoniasis .

Analyse Biochimique

Biochemical Properties

Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . Once it enters bacteria and parasites, this compound is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen .

Cellular Effects

This compound mediates antibacterial effects against Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . It may also prolong the QTc interval, but not to a clinically significant extent .

Molecular Mechanism

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of this compound is accounted for by the nitro group in the imidazole ring . Upon entering the target pathogen, the nitro group of this compound is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates .

Temporal Effects in Laboratory Settings

This compound exhibited very low metabolism in human liver microsomes (HLMs) at concentrations up to 6400 μmol/L . This compound was found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental outcomes when this compound was administered orally to pregnant rats and rabbits during organogenesis at doses up to 4 times the clinical dose .

Metabolic Pathways

This compound is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites . This compound was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent . This compound most likely undergoes oxidation .

Transport and Distribution

This compound is a highly lipid-soluble, basic drug . It is readily but variably absorbed from the gastrointestinal tract, with serum concentrations peaking within 1–2 hours, and becomes widely distributed in all tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized within the cytoplasm of the target bacteria or parasites where it interacts with bacterial or parasitic enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du sécnidazole implique la réaction du 2-méthyl-5-nitroimidazole avec l'époxypropane en présence d'un acide de Lewis dans un solvant organique. Le produit de la réaction est ensuite séparé en une solution aqueuse de sécnidazole. Une hydrolyse est réalisée, suivie d'un refroidissement et d'une séparation solide-liquide pour éliminer le 2-méthyl-5-nitroimidazole non réagi. Le sécnidazole brut est ensuite extrait, concentré, cristallisé et séparé pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle du sécnidazole suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et le pH, afin d'assurer un rendement élevé et une pureté optimale. L'utilisation de techniques de cristallisation et de purification avancées est essentielle pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le sécnidazole subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro du sécnidazole peut être réduit en groupe amino dans des conditions spécifiques.

Oxydation : Le sécnidazole peut être oxydé pour former différents dérivés.

Substitution : Le cycle imidazole du sécnidazole peut subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants :

Réduction : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium.

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont employés en milieu acide ou basique.

Principaux produits :

Réduction : Dérivés aminés du sécnidazole.

Oxydation : Dérivés oxydés aux propriétés antimicrobiennes modifiées.

Substitution : Dérivés imidazole substitués avec des applications thérapeutiques potentielles.

4. Applications de la recherche scientifique

Le sécnidazole a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des nitroimidazoles.

Biologie : Investigations sur ses effets sur divers microorganismes, notamment les bactéries et les protozoaires.

Médecine : Largement utilisé dans le traitement de la vaginose bactérienne et de la trichomonase. Il est également étudié pour son potentiel dans le traitement d'autres infections et maladies.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et de nouvelles formulations

5. Mécanisme d'action

Le sécnidazole exerce ses effets en pénétrant dans la cellule bactérienne ou protozoaire sous forme de promédicament inactif. Une fois à l'intérieur, il est réduit par des enzymes bactériennes pour former des anions radicaux. Ces anions radicaux interfèrent avec la synthèse de l'ADN bactérien, entraînant des dommages cellulaires et la mort. Les principales cibles moléculaires sont l'ADN et les enzymes associées au sein du micro-organisme .

Applications De Recherche Scientifique

Secnidazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the reactivity of nitroimidazoles.

Biology: Investigated for its effects on various microorganisms, including bacteria and protozoa.

Medicine: Extensively used in the treatment of bacterial vaginosis and trichomoniasis. It is also being explored for its potential in treating other infections and diseases.

Industry: Utilized in the development of new antimicrobial agents and formulations

Comparaison Avec Des Composés Similaires

Le sécnidazole est comparé à d'autres 5-nitroimidazoles tels que le métronidazole et le tinidazole :

Métronidazole : Spectre d'activité similaire, mais avec une demi-vie plus courte et des propriétés pharmacocinétiques différentes.

Tinidazole : Activité antimicrobienne similaire, mais avec des caractéristiques d'absorption et d'élimination différentes.

Unicité : La meilleure absorption orale et la demi-vie plus longue du sécnidazole en font un choix privilégié pour certaines infections

Liste des composés similaires :

- Métronidazole

- Tinidazole

- Ornidazole

- Nimorazole

Le sécnidazole se distingue par son profil pharmacocinétique amélioré et son efficacité dans le traitement d'infections spécifiques.

Propriétés

IUPAC Name |

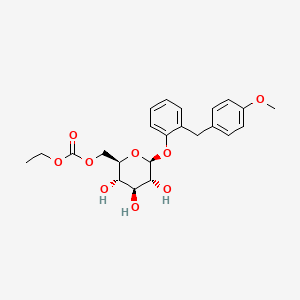

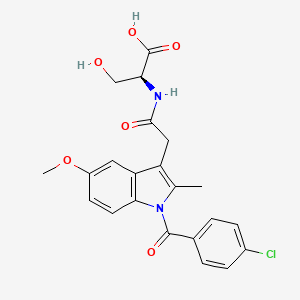

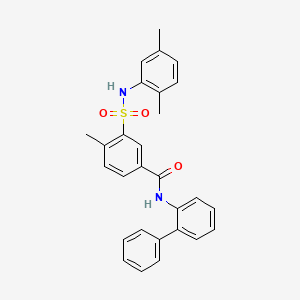

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045934 | |

| Record name | Secnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_. | |

| Record name | Secnidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3366-95-8 | |

| Record name | Secnidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secnidazole [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secnidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Secnidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Secnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secnidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Secnidazole exert its antimicrobial effect?

A1: this compound, a 5-nitroimidazole derivative, functions as a prodrug. [, , ] Upon entering anaerobic bacteria and protozoa, it undergoes reductive activation. The nitro group of this compound is reduced by microbial nitroreductases, forming a cytotoxic nitro radical anion. This reactive species then interacts with DNA, causing strand breakage and inhibiting DNA synthesis, ultimately leading to cell death. [, ]

Q2: Does this compound affect aerobic bacteria?

A2: this compound primarily targets anaerobic bacteria and protozoa because they possess the necessary nitroreductase enzymes to activate the drug. Aerobic organisms lack these enzymes, making this compound largely ineffective against them. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H11N3O3, and its molecular weight is 185.18 g/mol. [, ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, research has utilized various spectroscopic techniques to analyze this compound. Infrared (IR) and Raman spectroscopy have been employed to study the vibrational modes of the molecule, providing insights into its structure and conformation. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically C13 and H1 NMR, has been used to determine chemical shifts, further characterizing the molecule's structure. [] Additionally, ultraviolet-visible (UV-Vis) spectroscopy has been widely used to quantify this compound in various matrices due to its strong absorbance in the UV-Vis region. [, , ]

Q5: Has the stability of this compound been assessed under stress conditions?

A6: Yes, forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions as per ICH guidelines. Results indicated that this compound is more susceptible to degradation in alkaline and acidic conditions compared to other stress conditions like exposure to hydrogen peroxide (H2O2) or light. [] This highlights the importance of considering pH conditions during formulation and storage to ensure product stability.

Q6: What is the bioavailability of this compound after oral administration?

A7: this compound exhibits rapid and complete absorption following oral administration. Its bioavailability is reported to be around 100 ± 26%. [, ] This high bioavailability contributes to its effectiveness as an oral antimicrobial agent.

Q7: How is this compound metabolized and eliminated from the body?

A8: Research indicates that this compound exhibits very low metabolism in human liver microsomes. Its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes, forming a limited number of metabolites. [] The long elimination half-life of this compound, ranging from 17 to 29 hours, allows for single-dose treatments for certain infections. [, ]

Q8: What is the in vitro activity of this compound against Trichomonas vaginalis?

A9: this compound demonstrates potent trichomonacidal activity. Studies using the MTT colorimetric assay and microscopic counting methods revealed that this compound exhibits concentration-dependent and time-dependent inhibition of Trichomonas vaginalis growth. The minimum inhibitory concentration (MIC) and minimum sterilizing concentration were determined to be 0.15 µg/mL and 20 µg/mL, respectively. [] These findings highlight its effectiveness against this common sexually transmitted infection.

Q9: Has the efficacy of this compound been evaluated in clinical trials for bacterial vaginosis?

A10: Yes, multiple clinical trials have investigated the efficacy of this compound for treating bacterial vaginosis. A Phase 3, randomized, double-blind, placebo-controlled study demonstrated that a single 2 g oral dose of this compound resulted in significantly higher microbiological cure rates compared to placebo. [, , ]

Q10: Are there known mechanisms of resistance to this compound?

A11: While this compound has proven effective against various anaerobic infections, the emergence of drug resistance is a concern. One known mechanism of resistance involves mutations in the genes encoding for microbial nitroreductases. These mutations can reduce the enzyme's ability to activate this compound, rendering the drug ineffective. []

Q11: Is there cross-resistance between this compound and other nitroimidazoles?

A12: Cross-resistance between 5-nitroimidazole derivatives, including this compound, Metronidazole, and Tinidazole, has been reported. [] This is primarily attributed to the shared mechanism of action involving nitroreductase activation.

Q12: What analytical methods are commonly employed for this compound quantification?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection (HPLC/UV) is a widely used technique for this compound quantification in biological samples and pharmaceutical formulations. [, , , , ] Gas-liquid chromatography (GLC) with flame-ionization detection (FID) and mass spectrometry (MS) has also been explored for this compound analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)